molecular formula C11H14O4 B12687399 Butyl 2,4-dihydroxybenzoate CAS No. 37622-42-7

Butyl 2,4-dihydroxybenzoate

Katalognummer: B12687399
CAS-Nummer: 37622-42-7
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: XIWYSPAVZJDUMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 2,4-dihydroxybenzoate: is an organic compound derived from 2,4-dihydroxybenzoic acid It is characterized by the presence of a butyl ester group attached to the benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

2,4-Dihydroxybenzoic acid+ButanolH2SO4Butyl 2,4-dihydroxybenzoate+Water\text{2,4-Dihydroxybenzoic acid} + \text{Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2,4-Dihydroxybenzoic acid+ButanolH2​SO4​​Butyl 2,4-dihydroxybenzoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Butyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are typically employed.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoates depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Butyl 2,4-dihydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and oxidoreductases.

Medicine: Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Butyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing 2,4-dihydroxybenzoic acid and butanol. The hydroxyl groups can participate in redox reactions, influencing cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2,4-dihydroxybenzoate: Similar structure but with a methyl ester group instead of a butyl group.

    Ethyl 2,4-dihydroxybenzoate: Contains an ethyl ester group.

    Propyl 2,4-dihydroxybenzoate: Contains a propyl ester group.

Uniqueness: Butyl 2,4-dihydroxybenzoate is unique due to its specific ester group, which influences its solubility, reactivity, and potential applications. The butyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.

Eigenschaften

CAS-Nummer

37622-42-7

Molekularformel

C11H14O4

Molekulargewicht

210.23 g/mol

IUPAC-Name

butyl 2,4-dihydroxybenzoate

InChI

InChI=1S/C11H14O4/c1-2-3-6-15-11(14)9-5-4-8(12)7-10(9)13/h4-5,7,12-13H,2-3,6H2,1H3

InChI-Schlüssel

XIWYSPAVZJDUMJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)C1=C(C=C(C=C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.